

The Discovery and Development of Remibrutinib (LOU064): A Technical Guide

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Compound of Interest

Compound Name: Remibrutinib

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Abstract

Remibrutinib (LOU064) is a potent, highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK) under development by Novartis for a range of autoimmune and inflammatory diseases. Its unique mechanism of binding to an inactive conformation of BTK confers an exquisite kinase selectivity, positioning it as a potential best-in-class therapeutic. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development history of **remibrutinib**, with a focus on its journey from laboratory to late-stage clinical trials for chronic spontaneous urticaria (CSU) and hidradenitis suppurativa (HS).

Discovery and Lead Optimization

Remibrutinib was discovered and developed by Novartis as part of a dedicated effort to create a BTK inhibitor with superior selectivity over first-generation molecules, which were often limited by off-target effects.^[1] The discovery program focused on identifying a covalent inhibitor that could achieve high potency while minimizing interaction with other kinases, a common challenge due to the conserved nature of the cysteine residue (Cys481) in the ATP-binding pocket of many kinases.^{[2][3]}

The key innovation in the design of **remibrutinib** was the strategy of targeting an inactive conformation of BTK.^{[2][4]} This approach allowed for the optimization of interactions with

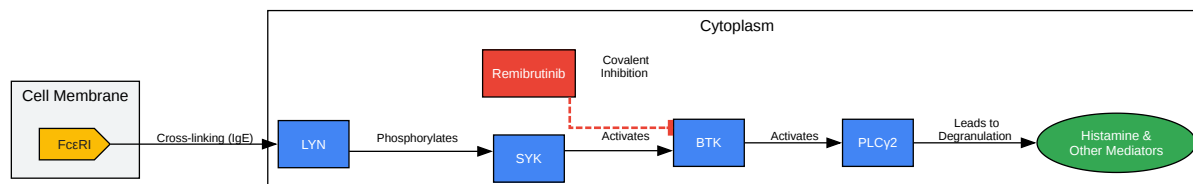
unique non-conserved residues within the kinase domain, leading to a molecule with an exceptional selectivity profile.[2][3][4] The successful optimization efforts resulted in the identification of LOU064, now known as **remibrutinib**, a compound that demonstrated high potency and the desired selectivity profile, making it a promising candidate for treating immune-mediated diseases rather than oncology indications.[2][4]

Mechanism of Action: BTK Signaling Inhibition

Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase that functions as a key signaling molecule in multiple immune cell types, most notably B-cells and mast cells.[1][5]

- In B-cells: BTK is an essential component of the B-cell receptor (BCR) signaling pathway, which is vital for B-cell proliferation, differentiation, and survival.[5]
- In Mast Cells and Basophils: BTK is a crucial downstream effector of the high-affinity IgE receptor (FcεRI).[6][7] Cross-linking of FcεRI by IgE-antigen complexes activates a signaling cascade involving LYN and SYK kinases, which in turn activate BTK.[8] Activated BTK leads to the degranulation of mast cells and basophils, releasing histamine, proteases, and other pro-inflammatory mediators that drive the symptoms of allergic and inflammatory conditions like chronic spontaneous urticaria (CSU).[6][7][9]

Remibrutinib is a covalent inhibitor that irreversibly binds to the Cys481 residue in the active site of BTK, effectively blocking its enzymatic activity.[7] By inhibiting BTK, **remibrutinib** disrupts these signaling cascades, preventing mast cell degranulation and suppressing B-cell activity.[5][6] This targeted approach modulates the pathological immune response without causing broad immunosuppression.[5]



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Caption: Simplified FcεRI-BTK signaling pathway in mast cells and the inhibitory action of **remibrutinib**. (Within 100 characters)

Preclinical Development

In Vitro Studies: Potency and Selectivity

Remibrutinib's potency and selectivity were established through a series of in vitro assays. It demonstrated subnanomolar binding affinity for BTK and high selectivity against other TEC family kinases and a broad panel of other kinases.[6] This high degree of selectivity is a key differentiating feature.

Parameter	Value	Reference Kinases	Value
BTK Kd	0.63 nM	TEC Kd	110 nM (>175x selectivity)
BTK IC50 (enzyme)	1.3 nM	BMX Kd	540 nM (>857x selectivity)
BTK IC50 (B-cell inhibition)	18 nM	ITK, EGFR, JAK3, etc.	No binding up to 10 μM
BTK IC50 (blood, 1hr)	21 nM		

Table 1: In Vitro Potency and Selectivity of **Remibrutinib**.^[3]^[6]

Experimental Protocol: Kinase Selectivity (Representative)

- Assay Type: Competitive binding assay (e.g., KINOMEScan™).
- Principle: Test compound (**remibrutinib**) competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is measured via quantitative PCR of the DNA tag.

- Procedure: a. A broad panel of human kinases (e.g., >400) are individually expressed and tagged. b. Each kinase is incubated with the immobilized ligand and **remibrutinib** at a fixed concentration (e.g., 1 μ M). c. After equilibration, the amount of bound kinase is quantified. d. Results are reported as percent of control (%Ctrl), where a lower value indicates stronger binding of the test compound. e. For key off-targets, a full dose-response curve is generated to determine the dissociation constant (Kd).

In Vivo Studies: Target Occupancy and Efficacy

In vivo studies confirmed that **remibrutinib** could achieve high and sustained target occupancy and demonstrated efficacy in a relevant animal model of autoimmune disease.

Study Type	Model	Key Finding	Value
Target Occupancy	Rat	Effective dose for 90% occupancy (EC90)	1.6 mg/kg
Efficacy	Rat Collagen-Induced Arthritis	Dose-dependent efficacy observed	-

Table 2: Key In Vivo Preclinical Findings.[\[2\]](#)[\[4\]](#)

Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model (Representative)

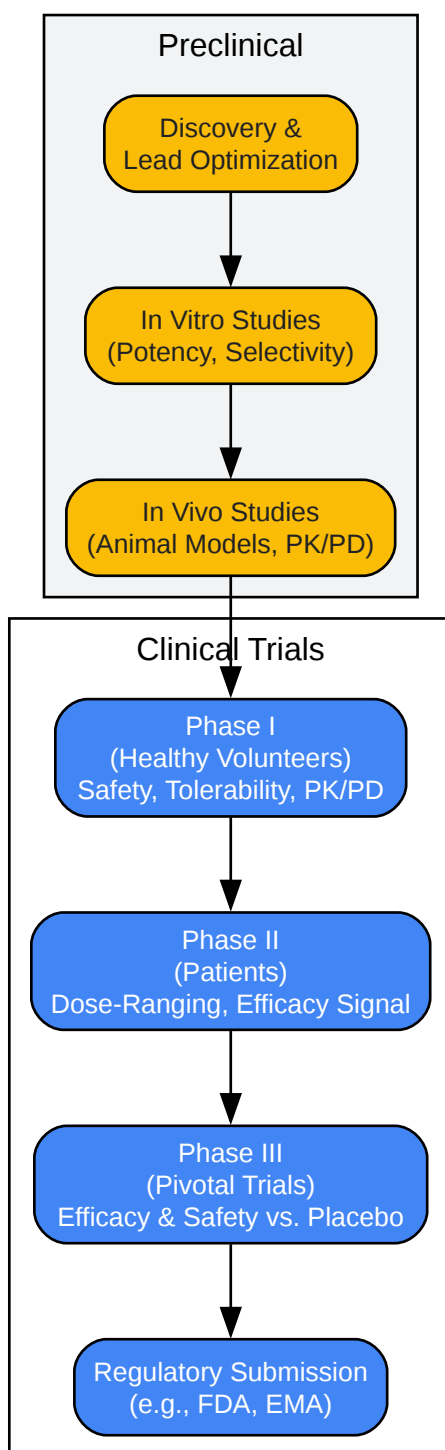
- Animal Strain: Lewis rats, a susceptible inbred strain.
- Induction of Arthritis: a. Immunization (Day 0): Rats are immunized intradermally at the base of the tail with an emulsion containing bovine type II collagen and Incomplete Freund's Adjuvant (IFA). b. Booster (Day 7): A booster injection of the same emulsion is administered to ensure a high incidence and severity of arthritis.
- Treatment: **Remibrutinib** or vehicle is administered orally, once or twice daily, starting from a predetermined day post-immunization (e.g., Day 7 or upon onset of symptoms).
- Assessment: a. Arthritis development is monitored daily or every other day. b. Paws are scored for clinical signs of arthritis (erythema, swelling) on a scale of 0-4 per paw, for a

maximum score of 16 per animal. c. Paw thickness is measured using calipers. d. At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

- Endpoint: The primary endpoint is the reduction in the mean arthritis score in the **remibrutinib**-treated groups compared to the vehicle-treated group.

Clinical Development

Remibrutinib has progressed through a robust clinical development program, primarily focusing on chronic spontaneous urticaria (CSU), with investigations in other immune-mediated conditions like hidradenitis suppurativa (HS) and multiple sclerosis.[10][11][12]



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Caption: A generalized workflow for the discovery and clinical development of **remibrutinib**.
(Within 100 characters)

Phase I Studies

First-in-human studies were conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **remibrutinib**.

- Key Findings:
 - **Remibrutinib** was well-tolerated across all tested single and multiple ascending doses.
 - Absorption was rapid, with a median time to maximum concentration (Tmax) of 0.5-1.25 hours.
 - Food intake did not have a clinically relevant effect on drug exposure.
 - High (>95%) and sustained (≥ 24 hours) BTK occupancy in the blood was achieved with single doses of 30 mg or higher.

PK Parameter	Single Ascending Dose (0.5-600 mg)
Median Tmax	0.5 - 1.25 hours
Apparent Blood Clearance	280 - 560 L/h
Apparent Volume of Distribution	400 - 15,000 L
Mean Residence Time (Multiple Dose)	< 3 hours (no pronounced accumulation)

Table 3: Pharmacokinetic Parameters of **Remibrutinib** in Healthy Volunteers.

Phase II Studies

Phase II trials were designed to evaluate the efficacy, safety, and dose-response of **remibrutinib** in patient populations.

- Chronic Spontaneous Urticaria (CSU): A Phase IIb study (NCT03926611) demonstrated that all tested doses of **remibrutinib** provided statistically significant and rapid improvements in the weekly urticaria activity score (UAS7) compared to placebo at week 4 and week 12. The drug showed a favorable safety profile.

- Hidradenitis Suppurativa (HS): A 16-week Phase II trial in patients with moderate-to-severe HS showed that **remibrutinib** performed better than placebo. The primary endpoint was the simplified HS Clinical Response (sHiSCR).

Indication	Trial	Dose(s)	Key Efficacy Finding
Hidradenitis Suppurativa	Phase II (n=77)	25 mg BID	72.7% achieved sHiSCR at Week 16
100 mg BID	48.5% achieved sHiSCR at Week 16		
Placebo	34.7% achieved sHiSCR at Week 16		

Table 4: Phase II Efficacy Data in Hidradenitis Suppurativa.[11]

Phase III Studies: The REMIX Program for CSU

The pivotal Phase III clinical program for **remibrutinib** in CSU consists of two identical, global, multicenter, randomized, double-blind, placebo-controlled studies: REMIX-1 (NCT05030311) and REMIX-2 (NCT05032157).[10] These studies evaluated the efficacy and safety of **remibrutinib** 25 mg twice daily as an add-on therapy for adult patients with CSU whose symptoms were inadequately controlled by second-generation H1-antihistamines.[10]

- Study Design:
 - Screening Period: Up to 4 weeks.
 - Double-Blind Treatment: 24 weeks of **remibrutinib** 25 mg BID or placebo.
 - Open-Label Extension: 28 weeks where all patients, including those initially on placebo, received **remibrutinib**.
 - Follow-up: 4-week treatment-free period.

- Primary Endpoint: Both studies met their primary endpoint, demonstrating a statistically significant and clinically meaningful absolute change from baseline in UAS7 at Week 12.[10]
- Key Results:
 - Rapid Onset: Significant symptom improvement was observed as early as Week 2.[10]
 - Sustained Efficacy: The improvements in UAS7 were sustained up to Week 52.[9]
 - Safety: **Remibrutinib** was well-tolerated with a favorable safety profile up to 52 weeks. The incidence of adverse events, including liver function tests, was comparable between the **remibrutinib** and placebo groups during the controlled period.[9]

Trial	Treatment Arm	N	LS Mean Change in UAS7 from Baseline at Week 12 (\pm SE)	p-value
REMIX-1	Remibrutinib 25 mg BID	313	-20.0 \pm 0.7	<0.001
Placebo	157	-13.8 \pm 1.0		
REMIX-2	Remibrutinib 25 mg BID	300	-19.4 \pm 0.7	<0.001
Placebo	155	-11.7 \pm 0.9		

Table 5: Primary Efficacy Endpoint Results from Phase III REMIX-1 & REMIX-2 Trials.

Conclusion and Future Directions

The development of **remibrutinib** represents a successful application of structure-based drug design to create a highly selective and potent BTK inhibitor. Its unique mechanism of targeting an inactive kinase conformation has translated into a promising clinical profile. Preclinical studies established its potent and selective activity, which was subsequently confirmed in Phase I studies demonstrating high target occupancy at well-tolerated doses. The robust and

consistent data from the Phase II and III clinical trials, particularly the REMIX program, have established its efficacy and safety in chronic spontaneous urticaria, showing rapid and sustained symptom control.[10] Ongoing and future studies in other B-cell and mast cell-driven diseases, such as hidradenitis suppurativa and multiple sclerosis, will further define the therapeutic potential of this best-in-class oral BTK inhibitor.[11][12]

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